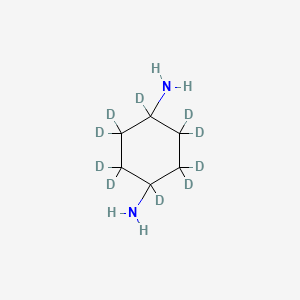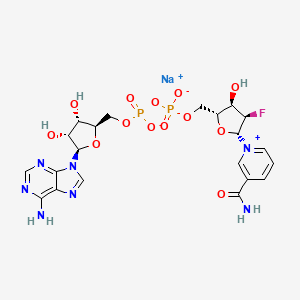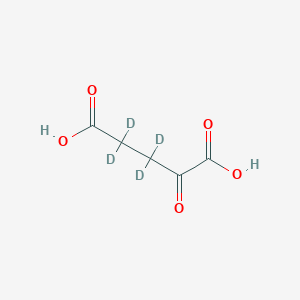
1,4-Cyclohexane-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexane-d10 is a deuterium-labeled derivative of 1,4-Cyclohexane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Cyclohexane-d10 involves the deuteration of 1,4-Cyclohexane. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 1,4-Cyclohexane are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reaction Conditions: The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Deuteration: Using large reactors and efficient catalysts to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexane-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogens (Cl2, Br2) in the presence of light or heat.
Major Products
Oxidation: Cyclohexanone, Cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexane-d10 has several applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of deuterated drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexane-d10 involves its use as a stable isotope tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in chemical and biological systems. This substitution can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: The non-deuterated form of 1,4-Cyclohexane-d10.
Cyclohexanone: An oxidized form of cyclohexane.
Cyclohexanol: Another oxidized form of cyclohexane.
Substituted Cyclohexanes: Compounds with various functional groups attached to the cyclohexane ring
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
124.25 g/mol |
IUPAC-Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |
InChI-Schlüssel |
VKIRRGRTJUUZHS-MBXGXEIXSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC(CCC1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B12399925.png)



